molecular formula C8H6ClN3 B15330317 2-(4-Chloro-1H-pyrazol-1-yl)pyridine

2-(4-Chloro-1H-pyrazol-1-yl)pyridine

Cat. No.: B15330317
M. Wt: 179.60 g/mol
InChI Key: OWCCTHPITUWVBD-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazol-1-yl)pyridine is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It consists of a pyridine ring substituted with a 4-chloro-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine typically involves the reaction of pyridine with 4-chloropyrazole under specific conditions. One common method is the nucleophilic substitution reaction, where pyridine acts as a nucleophile and reacts with 4-chloropyrazole in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: The oxidation of 2-(4-Chloro-1H-pyridine) can lead to the formation of pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can produce pyridine derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(4-Chloro-1H-pyrazol-1-yl)pyridine has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a potential therapeutic agent in the treatment of various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Chloro-1H-pyrazol-1-yl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-Chloro-1H-pyrazol-1-yl)pyridine is similar to other pyrazole and pyridine derivatives, such as 2-(5-((4-chloro-2-methylbenzyl)oxy)-1H-pyrazol-1-yl)isonicotinic acid and 4-chloro-2-(1H-pyrazol-3-yl)phenol its unique substitution pattern and chemical properties distinguish it from these compounds

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)pyridine

InChI

InChI=1S/C8H6ClN3/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H

InChI Key

OWCCTHPITUWVBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)Cl

Origin of Product

United States

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